4-Cyclopropoxy-5-iodo-2-isopropoxypyridine
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Overview
Description
4-Cyclopropoxy-5-iodo-2-isopropoxypyridine is an organic compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-iodo-2-isopropoxypyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst
Solvent: Typically, a polar solvent such as ethanol or water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodo-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated products.
Reduction Reactions: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.
Scientific Research Applications
4-Cyclopropoxy-5-iodo-2-isopropoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-2-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-isopropoxypyridine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine: Similar structure but with different positions of the substituents.
Uniqueness
4-Cyclopropoxy-5-iodo-2-isopropoxypyridine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both cyclopropoxy and isopropoxy groups on the pyridine ring can enhance its versatility in various applications.
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-11-5-10(9(12)6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
JRQPUVNZBFXHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)OC2CC2)I |
Origin of Product |
United States |
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